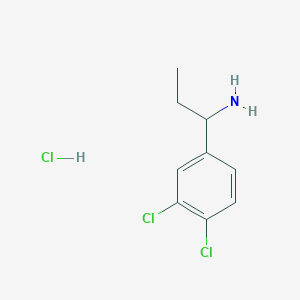
tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of oxazolidine, which is a five-membered ring compound containing nitrogen and oxygen. The “tert-butyl” and “carboxylate” groups suggest that this compound may have been designed for some specific chemical or biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazolidines are typically synthesized from amines and aldehydes or ketones. The presence of the tert-butyl and carboxylate groups suggest additional steps to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a five-membered oxazolidine ring, with the various substituents attached at the specified positions .Chemical Reactions Analysis
Oxazolidines can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of other compounds. The specific reactions this compound would participate in would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in water .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves the formation of the oxazolidine ring followed by the introduction of the formyl group and the tert-butyl ester group.", "Starting Materials": [ "4-methyl-2-pentanone", "ethyl chloroformate", "L-alanine", "sodium hydride", "trimethyl orthoformate", "acetic anhydride", "sodium borohydride", "formic acid", "tert-butyl alcohol" ], "Reaction": [ "Step 1: Formation of oxazolidine ring - 4-methyl-2-pentanone is reacted with ethyl chloroformate and L-alanine in the presence of sodium hydride to form the oxazolidine ring.", "Step 2: Introduction of tert-butyl ester group - The oxazolidine intermediate is then reacted with trimethyl orthoformate and acetic anhydride to introduce the tert-butyl ester group.", "Step 3: Introduction of formyl group - The tert-butyl ester intermediate is then reduced with sodium borohydride and treated with formic acid to introduce the formyl group.", "Step 4: Purification - The final product is purified by column chromatography." ] } | |
CAS RN |
163258-92-2 |
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



